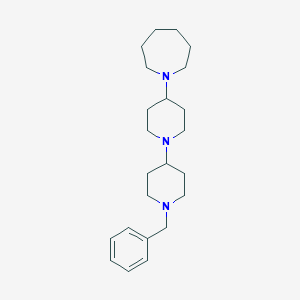![molecular formula C17H24N2O3 B247112 (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247112.png)
(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone, also known as MMMP, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various fields.
Mécanisme D'action
The exact mechanism of action of (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is not fully understood. However, it has been suggested that (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone may act as a dopamine receptor antagonist, which could explain its analgesic and anxiolytic effects. Additionally, (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been found to inhibit the production of inflammatory cytokines, which could account for its anti-inflammatory properties.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been reported to have a number of biochemical and physiological effects. In vitro studies have shown that (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone inhibits the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has analgesic and anxiolytic effects, as well as anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone. One area of interest is the development of (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone as a potential therapeutic agent for the treatment of inflammation-related diseases, such as rheumatoid arthritis. Another area of interest is the investigation of (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone as a potential dopamine receptor antagonist, which could lead to the development of new treatments for psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone and its potential uses in various fields.
Méthodes De Synthèse
(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoyl chloride with 4-(morpholin-4-yl)piperidine in the presence of a base. Another method involves the reaction of 2-methoxybenzoyl isocyanate with 4-(morpholin-4-yl)piperidine. Both methods have been reported to yield (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone in good yields.
Applications De Recherche Scientifique
(2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been found to possess anti-inflammatory and anti-cancer properties. In pharmacology, (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been reported to have analgesic and anxiolytic effects. In neuroscience, (2-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been investigated for its potential use as a dopamine receptor antagonist.
Propriétés
Formule moléculaire |
C17H24N2O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-5-3-2-4-15(16)17(20)19-8-6-14(7-9-19)18-10-12-22-13-11-18/h2-5,14H,6-13H2,1H3 |
Clé InChI |
KMAMGPYXUONADM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCOCC3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247030.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)




![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)